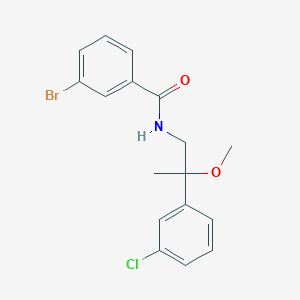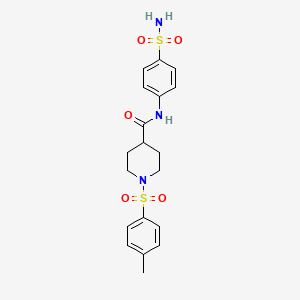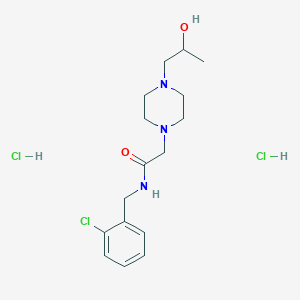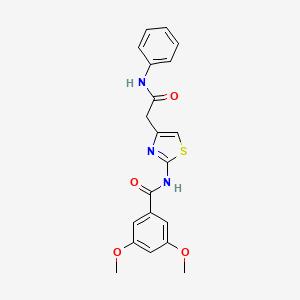
3-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzamide is a chemical compound that belongs to the class of benzamides. It is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications.
Scientific Research Applications
Degradation and Transformation Studies
One study investigates the degradation products of benzophenone-3 in chlorinated seawater swimming pools, highlighting the formation of brominated disinfection byproducts due to reactions between chlorine and bromide present in seawater. This research underscores the importance of understanding the transformation products and potential toxicity of organobromine compounds in water treatment processes (Manasfi et al., 2015).
Antipathogenic Applications
Another study focuses on the antipathogenic activity of new thiourea derivatives, demonstrating significant activity against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential for developing novel antimicrobial agents based on brominated and chlorinated compounds (Limban, Marutescu, & Chifiriuc, 2011).
Radical Cyclisation in Organic Synthesis
Research on the selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives demonstrates the utility of brominated compounds in facilitating complex organic syntheses. Such methodologies are crucial for the development of new pharmaceuticals and materials (Esteves, Ferreira, & Medeiros, 2007).
Crystal Structure Analysis for Drug Development
Studies on the synthesis and crystal structures of closely related arylamides, including bromo and chloro derivatives, provide essential insights into molecular conformations and hydrogen bonding. This information is vital for drug design, especially in understanding the interactions between drugs and their targets (Sagar et al., 2018).
properties
IUPAC Name |
3-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO2/c1-17(22-2,13-6-4-8-15(19)10-13)11-20-16(21)12-5-3-7-14(18)9-12/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQRVZCYRUPTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)Br)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2933669.png)


![2-Chloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B2933674.png)

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2933676.png)
![N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2933678.png)
![2-(4-Chloro-phenyl)-6-hydroxy-benzo[de]isoquinoline-1,3-dione](/img/structure/B2933679.png)

![Methyl 4-((3-(dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2933682.png)
![7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2933687.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933691.png)